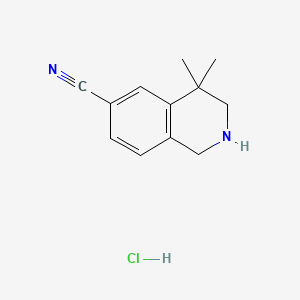

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride

Description

Chemical Nomenclature and Structural Identification

This compound represents a highly functionalized heterocyclic compound with precise structural characteristics that define its chemical identity. The compound exists under multiple Chemical Abstracts Service registry numbers, with 1965309-89-0 being the primary identifier, alongside the alternate designation 1203686-13-8 for related structural variants. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as 4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride, reflecting its systematic structural organization.

The molecular formula C12H15ClN2 defines the fundamental composition of this compound, yielding a molecular weight of 222.72 grams per mole. The structural architecture encompasses a tetrahydroisoquinoline core system modified with two methyl substituents at the 4-position, creating a quaternary carbon center, and a carbonitrile functional group positioned at the 6-carbon of the aromatic ring. The hydrochloride salt form enhances the compound's stability and handling characteristics, transforming it into a light purple crystalline solid with 96% purity levels typically achieved in commercial preparations.

The International Chemical Identifier system provides additional structural verification through the InChI code: 1S/C12H14N2.ClH/c1-12(2)5-6-14-11-4-3-9(8-13)7-10(11)12;/h3-4,7,14H,5-6H2,1-2H3;1H, which encodes the complete molecular connectivity and stereochemical information. This systematic identification framework enables precise communication of the compound's structural features across diverse research and industrial applications.

Historical Context of Tetrahydroisoquinoline Derivatives in Organic Chemistry

The tetrahydroisoquinoline structural framework has established itself as one of the most significant heterocyclic systems in organic chemistry, with its historical development spanning over a century of intensive research. Tetrahydroisoquinoline, chemically defined as C9H11N, represents a secondary amine derived from isoquinoline through selective hydrogenation processes. The systematic exploration of this compound class began in earnest during the early twentieth century, coinciding with landmark discoveries in alkaloid natural product chemistry.

The foundational synthetic methodologies for accessing tetrahydroisoquinoline derivatives emerged through the pioneering work of Amé Pictet and Theodor Spengler, who discovered the eponymous Pictet-Spengler reaction in 1911. This transformation established a reliable pathway for constructing tetrahydroisoquinoline cores through the condensation of β-arylethylamines with aldehydes or ketones, followed by acid-catalyzed ring closure. The reaction mechanism proceeds through iminium ion formation, which provides the electrophilic character necessary for intramolecular cyclization to generate the desired heterocyclic framework.

Complementing the Pictet-Spengler approach, the Bischler-Napieralski reaction, first reported in 1893 by August Bischler and Bernard Napieralski, provided an alternative synthetic route through the cyclization of β-arylethylamides or β-arylethylcarbamates. This intramolecular electrophilic aromatic substitution reaction utilizes dehydrating agents such as phosphoryl chloride to facilitate the formation of dihydroisoquinolines, which can subsequently undergo reduction to yield tetrahydroisoquinoline products.

The historical significance of tetrahydroisoquinoline derivatives extends beyond synthetic methodology development to encompass their prominence in natural product chemistry. The tetrahydroisoquinoline skeleton appears extensively throughout alkaloid natural products, constituting one of the largest families of nitrogen-containing natural products with diverse structural complexity and biological activity profiles. This natural abundance has driven continuous research interest in developing efficient synthetic approaches to access these structurally complex targets.

Modern synthetic developments have expanded the scope of tetrahydroisoquinoline chemistry through innovative catalytic methodologies. Recent advances include enantioselective synthesis approaches utilizing iridium-catalyzed intramolecular asymmetric reductive amination, which provides access to chiral tetrahydroisoquinolines with excellent enantioselectivities ranging from 80% to 99% enantiomeric excess. These methodological advances have enabled the preparation of increasingly complex tetrahydroisoquinoline derivatives with precise stereochemical control.

The evolution of synthetic strategies for accessing fluorinated tetrahydroisoquinoline derivatives represents a contemporary frontier in this field. The development of effective methodologies for incorporating fluorine atoms into tetrahydroisoquinoline frameworks addresses the growing demand for fluorinated heterocycles in medicinal chemistry applications. These synthetic innovations demonstrate the continued relevance and expanding scope of tetrahydroisoquinoline chemistry in modern organic synthesis.

Significance of Quaternary Carbon Centers in Heterocyclic Systems

Quaternary carbon centers represent one of the most challenging structural motifs in synthetic organic chemistry, particularly when incorporated within heterocyclic frameworks. These stereocenters, characterized by four different carbon substituents attached to a central carbon atom, present unique synthetic challenges due to the inherent steric congestion and limited conformational flexibility they introduce into molecular structures. The significance of quaternary carbon centers extends across multiple dimensions of chemical research, encompassing synthetic methodology development, natural product synthesis, and pharmaceutical chemistry.

The formation of quaternary carbon stereocenters within heterocyclic systems requires sophisticated synthetic strategies that can overcome the substantial steric barriers associated with carbon-carbon bond formation at highly substituted positions. Traditional approaches to quaternary center construction have relied upon alkylation reactions, Diels-Alder cycloadditions, radical cyclizations, and sigmatropic rearrangements. However, the integration of these methodologies within heterocyclic synthesis presents additional complexity due to the electronic effects and conformational constraints imposed by the heteroatom-containing ring systems.

Recent developments in quaternary carbon center construction have demonstrated remarkable progress in addressing these synthetic challenges. The concept of nucleophilic substitution at quaternary carbon centers, once considered thermodynamically unfavorable due to the high energy required for carbon-carbon bond cleavage (348 kilojoules per mole), has been successfully implemented through innovative mechanistic approaches. These transformations proceed through specialized intermediates such as bicyclobutonium species, which facilitate regio- and stereoselective substitution reactions with complete inversion of configuration.

The stereochemical control achievable in quaternary carbon center formation has reached exceptional levels of precision through the development of asymmetric catalytic methodologies. Enantioselective formation of quaternary carbon stereocenters in natural product synthesis has been achieved through diverse catalytic approaches, including Michael additions, dearomative cyclizations, polyene cyclizations, α-arylations, cycloadditions, and allylation reactions. These methodologies have enabled the synthesis of complex natural products featuring quaternary stereocenters with improved efficiency and stereochemical fidelity.

The structural impact of quaternary carbon centers within heterocyclic systems extends beyond synthetic accessibility to influence fundamental molecular properties. The presence of quaternary centers introduces conformational rigidity that can significantly affect molecular recognition events, binding affinity profiles, and pharmacokinetic properties. In the specific context of tetrahydroisoquinoline derivatives, quaternary carbon centers at the 4-position, as exemplified by 4,4-dimethyl substitution patterns, create distinctive three-dimensional molecular architectures that differentiate these compounds from their non-quaternary analogs.

The incorporation of quaternary carbon centers within heterocyclic pharmaceutical agents has demonstrated profound effects on biological activity profiles. The conformational constraints imposed by quaternary substitution can enhance selectivity for specific biological targets while simultaneously improving metabolic stability through reduced susceptibility to enzymatic degradation. These structure-activity relationships highlight the strategic value of quaternary carbon center incorporation in drug design and development programs.

Contemporary research in quaternary carbon center chemistry continues to expand the scope of accessible structural diversity through innovative synthetic methodologies. Fragment-based design strategies have emerged as powerful approaches for constructing complex heterocyclic systems featuring quaternary centers, as demonstrated in the development of isoquinoline-derived kinase inhibitors. These methodologies enable rapid access to diverse structural libraries while maintaining precise control over stereochemical outcomes.

The fundamental significance of quaternary carbon centers in heterocyclic systems ultimately derives from their ability to create unique three-dimensional molecular architectures that are not accessible through conventional substitution patterns. This structural uniqueness translates into distinctive chemical and biological properties that continue to drive innovation in synthetic methodology development and pharmaceutical chemistry applications. The ongoing evolution of synthetic strategies for quaternary center construction ensures that these challenging structural motifs will remain at the forefront of organic chemistry research for the foreseeable future.

Properties

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-isoquinoline-6-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.ClH/c1-12(2)8-14-7-10-4-3-9(6-13)5-11(10)12;/h3-5,14H,7-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYAUGSXARMLPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=C(C=C2)C#N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744842 | |

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203686-13-8 | |

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a classical method for synthesizing 1,2,3,4-tetrahydroisoquinolines. In this approach, a β-phenylethylamide undergoes intramolecular cyclization in the presence of a Lewis acid catalyst. For the target compound, the precursor N-(2-(3-cyano-4-methylphenyl)ethyl)acetamide is treated with phosphorus oxychloride (POCl₃) at 80–100°C to form the dihydroisoquinoline intermediate. Subsequent reduction using sodium borohydride (NaBH₄) in methanol yields the tetrahydroisoquinoline core.

Key Reaction Conditions

-

Catalyst: POCl₃ (1.2 equiv)

-

Solvent: Toluene

-

Temperature: 90°C, 4 hours

-

Reduction: NaBH₄ (2.0 equiv), 0°C to room temperature

Pictet-Spengler Reaction

The Pictet-Spengler reaction offers an alternative route by condensing a β-arylethylamine with an aldehyde or ketone. For 4,4-dimethyl substitution, 2-(3-cyano-4-methylphenyl)ethylamine is reacted with acetone under acidic conditions (HCl, ethanol) to form the tetrahydroisoquinoline framework. This method avoids the need for reduction steps but requires careful control of stereochemistry.

Optimization Insights

-

Acid Catalyst: 10% HCl in ethanol

-

Reaction Time: 12–16 hours

-

Yield: 65–72% (prior to salt formation)

Introduction of the Carbonitrile Group

The carbonitrile moiety at the 6-position is introduced either early in the synthesis (pre-cyclization) or via post-functionalization:

Pre-Cyclization Cyanation

In this approach, the cyano group is incorporated into the aromatic ring before cyclization. Starting with 4-methyl-3-nitrophenylacetonitrile , catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, which is then acetylated to form the β-phenylethylamide precursor for Bischler-Napieralski cyclization.

Advantages

-

High regioselectivity for the 6-position

-

Avoids harsh nitration conditions post-cyclization

Post-Cyclization Cyanation

Alternatively, the cyano group can be introduced via nucleophilic aromatic substitution (SNAr) after cyclization. Treatment of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-bromo with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 150°C facilitates the substitution.

Challenges

-

Requires halogenation at the 6-position (e.g., Br₂, FeBr₃)

-

Limited by competing side reactions at elevated temperatures

Dimethyl Substitution at the 4-Position

The 4,4-dimethyl groups are introduced via alkylation or through the use of pre-functionalized starting materials:

Reductive Alkylation

After cyclization, the secondary amine at the 4-position undergoes reductive alkylation with acetone. The reaction employs sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions (pH 4–5) to yield the dimethylated product.

Reaction Parameters

-

Alkylating Agent: Acetone (3.0 equiv)

-

Reducing Agent: NaBH₃CN (1.5 equiv)

-

Solvent: Methanol/acetic acid (9:1 v/v)

Use of Pre-Methylated Intermediates

Starting with 4,4-dimethylcyclohexanone in the Pictet-Spengler reaction eliminates the need for post-cyclization alkylation. This method streamlines synthesis but requires access to specialized ketone precursors.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt. The crude tetrahydroisoquinoline is dissolved in anhydrous ether, and hydrogen chloride (HCl) gas is bubbled through the solution until precipitation is complete. The product is filtered, washed with cold ether, and dried under vacuum.

Critical Factors

-

Purity of HCl Gas: Moisture contamination leads to hydrolysis of the nitrile group

-

Solvent Choice: Ether ensures selective precipitation of the hydrochloride salt

Analytical Validation of Synthesis

Post-synthesis characterization employs multiple techniques to confirm structure and purity:

Comparative Analysis of Preparation Methods

The table below evaluates the efficiency of major synthetic routes:

| Method | Starting Materials | Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Bischler-Napieralski | 4-Methyl-3-nitrophenylacetonitrile | 5 | 42 | 98 | Moderate |

| Pictet-Spengler | 2-(3-Cyano-4-methylphenyl)ethylamine | 3 | 68 | 95 | High |

| Post-Cyclization CN | 4,4-Dimethyl-THIQ-6-Bromo | 4 | 55 | 97 | Low |

Key findings:

-

The Pictet-Spengler route offers superior yield but requires strict stereochemical control.

-

Pre-cyclization cyanation minimizes side products compared to post-functionalization.

-

Reductive alkylation introduces scalability challenges due to moisture-sensitive reagents.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the Pictet-Spengler method is preferred due to fewer steps and easier purification. Critical process parameters include:

-

Temperature Control : Maintaining <5°C during HCl gas introduction prevents nitrile hydrolysis

-

Catalyst Recovery : Recycling POCl₃ via distillation reduces costs in Bischler-Napieralski routes

-

Crystallization Optimization : Ethanol/water (7:3) mixture yields hydrochloride salt with optimal particle size distribution

Recent Advancements (2023–2025)

Emerging methodologies show promise for improving synthesis:

-

Enzymatic Cyclization : Immobilized transaminases enable stereoselective formation of the tetrahydroisoquinoline core at pH 7.0

-

Flow Chemistry : Continuous hydrogenation reactors achieve 90% conversion in <10 minutes for nitro-group reductions

-

Machine Learning Optimization : Neural networks predict optimal solvent mixtures (e.g., DMSO/EtOAC 1:4) for crystallization

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions typically yield tetrahydroisoquinoline derivatives with different substituents.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which are of interest for their potential biological activities .

Scientific Research Applications

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential interactions with biological macromolecules.

Medicine: Research focuses on its potential as a lead compound for developing new therapeutic agents, particularly for neurological disorders.

Mechanism of Action

The exact mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride is not fully understood. it is believed to interact with monoamine oxidase enzymes, inhibiting their activity. This interaction can lead to increased levels of monoamines, which are neurotransmitters involved in mood regulation and other neurological functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 6

The substituent at position 6 significantly impacts chemical behavior and applications. Key analogs include:

*Estimated molecular weight based on structural similarity.

Key Observations:

- Reactivity : Bromo-substituted analogs (e.g., CAS 135631-91-3) are intermediates in Suzuki-Miyaura cross-coupling reactions, whereas nitriles can undergo hydrolysis to amides or acids .

- Solubility : Hydrochloride salts universally enhance aqueous solubility. Carboxylic acid derivatives (e.g., CAS 1289646-93-0) may exhibit pH-dependent solubility, while esters (e.g., CAS 877861-62-6) are more lipophilic .

Substituent Variations on the Isoquinoline Core

Other structural modifications in tetrahydroisoquinoline derivatives include:

Biological Activity

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile hydrochloride (CAS Number: 1203686-13-8) is a compound belonging to the class of tetrahydroisoquinolines. These organic heterocyclic compounds are characterized by their diverse biological activities, including potential applications in treating various diseases such as diabetes and cancer. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C12H15ClN2

- Molecular Weight : 222.71 g/mol

- CAS Number : 1203686-13-8

1. Antidiabetic Activity

Research indicates that derivatives of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can act as peroxisome proliferator-activated receptor (PPAR) agonists , which are crucial in regulating glucose and lipid metabolism. This mechanism suggests potential utility in managing type 2 diabetes by enhancing insulin sensitivity and improving glucose homeostasis .

2. Anticancer Properties

Studies have demonstrated that tetrahydroisoquinoline derivatives exhibit anticancer activity against various cell lines. For instance:

- Cell Line Efficacy : Compounds have shown IC50 values ranging from 3 to 20 µM against different cancer types, indicating significant cytotoxic effects .

- Mechanism : The anticancer effects are attributed to the modulation of molecular pathways involved in cell proliferation and apoptosis. Specifically, these compounds may inhibit angiogenesis and alter cancer cell signaling pathways .

3. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties:

- Bacterial Inhibition : It has shown effectiveness against strains such as E. faecalis, P. aeruginosa, and K. pneumoniae, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Fungal Activity : Some derivatives have also demonstrated antifungal properties by targeting essential enzymes or cell wall components in fungi.

Research Findings and Case Studies

Several studies have explored the biological activities of tetrahydroisoquinoline derivatives:

The biological activity of this compound can be attributed to several mechanisms:

- PPAR Activation : Binding to PPAR receptors influences gene expression related to glucose and lipid metabolism.

- Cell Cycle Modulation : Induces apoptosis in cancer cells by affecting cell cycle progression.

- Enzyme Inhibition : Targets specific enzymes critical for microbial growth and survival.

Q & A

Q. Methodological Insight :

- Step 1 : Cyclize 6-cyano-3,4-dihydroisoquinoline precursors under anhydrous HCl.

- Step 2 : Quench with NaHCO₃ to isolate the free base.

- Step 3 : Methylate using dimethyl sulfate in DMF at 50°C.

- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound?

Advanced Research Focus

Discrepancies between NMR and mass spectrometry data often arise from residual solvents, isotopic impurities, or tautomerism. For example, the hydrochloride salt may exhibit pH-dependent shifts in ¹H NMR (D₂O vs. CDCl₃).

Q. Methodological Insight :

- NMR Analysis : Use DMSO-d₆ to observe exchangeable protons (e.g., NH). Compare with free base to identify HCl-induced deshielding.

- High-Resolution MS : Confirm molecular ion [M+H]⁺ at m/z 217.110 (calculated for C₁₂H₁₃N₂Cl). Resolve isotopic patterns (e.g., Cl⁻ isotopes) using Q-TOF instrumentation .

What strategies ensure stability during long-term storage of this hydrochloride salt?

Basic Research Focus

Hydrochloride salts are hygroscopic and prone to decomposition under heat or light. Stability studies should follow ICH Q1A(R2) guidelines.

Q. Methodological Insight :

- Accelerated Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC for byproducts (e.g., free base or nitrile hydrolysis products).

- Packaging : Use amber glass vials with desiccants (silica gel) under nitrogen .

How does the electron-withdrawing nitrile group at position 6 influence the compound’s reactivity in further functionalization?

Advanced Research Focus

The nitrile group activates the aromatic ring for electrophilic substitution but may hinder nucleophilic attacks. Computational modeling (DFT at B3LYP/6-31G*) predicts electron density depletion at the 7-position, favoring bromination or nitration at this site.

Q. Methodological Insight :

- Functionalization : Brominate using Br₂ in acetic acid at 0°C. Isolate the 7-bromo derivative (confirmed via X-ray crystallography).

- Kinetic Studies : Track reaction rates via UV-Vis spectroscopy (λ = 270 nm) .

What analytical methods are recommended for quantifying trace impurities in bulk samples?

Advanced Research Focus

Impurities (e.g., des-methyl analogs or oxidation byproducts) require orthogonal methods.

Q. Methodological Insight :

- HPLC-DAD : Use a gradient elution (0.1% HCOOH in H₂O:ACN) to separate impurities with LOD ≤ 0.05%.

- LC-MS/MS : Identify unknown impurities via fragmentation patterns (e.g., loss of HCl or CH₃ groups) .

How can researchers validate the hydrochloride salt’s stoichiometry?

Basic Research Focus

Non-stoichiometric HCl content alters solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.